3-benzyl-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide
Description
3-Benzyl-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a quinazoline derivative characterized by a benzyl group at position 3, a 2-fluorobenzylthio group at position 2, and an N-isobutyl carboxamide at position 5. The structural features of this compound—such as the fluorinated benzylthio group and isobutyl carboxamide—suggest tailored physicochemical properties, including enhanced lipophilicity and metabolic stability compared to non-fluorinated analogs.
Properties
IUPAC Name |
3-benzyl-2-[(2-fluorophenyl)methylsulfanyl]-N-(2-methylpropyl)-4-oxoquinazoline-7-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26FN3O2S/c1-18(2)15-29-25(32)20-12-13-22-24(14-20)30-27(34-17-21-10-6-7-11-23(21)28)31(26(22)33)16-19-8-4-3-5-9-19/h3-14,18H,15-17H2,1-2H3,(H,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWNUSERBYPUKSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=CC2=C(C=C1)C(=O)N(C(=N2)SCC3=CC=CC=C3F)CC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26FN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-benzyl-2-((2-fluorobenzyl)thio)-N-isobutyl-4-oxo-3,4-dihydroquinazoline-7-carboxamide is a derivative of quinazoline and has garnered attention for its potential biological activities. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
| Component | Description |
|---|---|
| Core Structure | Quinazoline ring |
| Substituents | Benzyl and fluorobenzyl thio groups |
| Functional Groups | Carboxamide and keto groups |
Pharmacological Properties
Research indicates that quinazoline derivatives exhibit a range of biological activities, including anticancer, antibacterial, and anti-inflammatory effects. The specific compound under review has shown promising results in several studies.
Anticancer Activity
- Mechanism of Action : Quinazoline derivatives often act as inhibitors of various kinases involved in cancer progression. The presence of the benzyl and fluorobenzyl groups may enhance the lipophilicity and bioavailability of the compound, potentially improving its efficacy against cancer cells.
- Case Studies :
- A study demonstrated that similar quinazoline derivatives inhibited cell proliferation in human cancer cell lines with IC50 values ranging from 1.2 to 3.9 μM, indicating significant anticancer potential .
- Another investigation highlighted that modifications on the quinazoline scaffold can lead to improved selectivity against specific cancer types .
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties:
- In Vitro Studies : The compound exhibited activity against both Gram-positive and Gram-negative bacteria. For instance, derivatives with similar structures showed MIC values indicating effective inhibition against pathogens like Staphylococcus aureus and Escherichia coli .
- Structure-Activity Relationship (SAR) : Research has indicated that electron-withdrawing groups enhance antibacterial activity, suggesting that the fluorine substitution in this compound may contribute positively to its efficacy .
Anti-inflammatory Properties
Quinazoline derivatives are known for their anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH), which plays a role in inflammatory processes:
- Dual Inhibition Potential : The compound's structure suggests it may act as a dual inhibitor targeting both sEH and other inflammatory pathways, which could lead to enhanced therapeutic effects .
- Research Findings : Studies have shown that related compounds with similar functionalities can inhibit leukotriene biosynthesis, which is crucial in inflammation management .
Data Summary
The following table summarizes key biological activities and findings associated with this compound:
Chemical Reactions Analysis
Core Quinazolinone Formation
The quinazoline scaffold is constructed via cyclization reactions. Starting from dimethyl aminoterephthalate (6 ), reaction with phenyl isothiocyanate in refluxing pyridine generates a 3-phenyl-2-thioxoquinazoline-4-one intermediate (7 ). Subsequent alkylation with benzyl halides introduces substituents at the 2-position . For the target compound, the 3-benzyl group is introduced during this step.
Key Reaction Conditions :
-
Reflux in pyridine (110–120°C, 4–6 hours)
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Benzyl bromide as the alkylating agent
Thioether Functionalization
The 2-((2-fluorobenzyl)thio) side chain is introduced via nucleophilic substitution. The thioxoquinazoline intermediate reacts with 2-fluorobenzyl bromide in the presence of a base (e.g., NaOH or K₂CO₃) to form the thioether linkage .
Example Reaction :
Key Data :
-
Purification: Column chromatography (silica gel, hexane/ethyl acetate)
Hydrolysis of Ester to Carboxylic Acid
The 7-carboxy group is generated by hydrolyzing the methyl ester. Treatment of the ester intermediate with aqueous NaOH (20%) in isopropanol under reflux converts the ester to a carboxylic acid (10 ) .
Reaction Conditions :
-
Reflux in isopropanol (2 hours)
-
Acidification with acetic acid to precipitate the product
Characterization :
Amide Bond Formation
The carboxylic acid intermediate is coupled with isobutylamine to form the 7-carboxamide. This is achieved via activation of the acid (e.g., using thionyl chloride to form the acid chloride) followed by reaction with isobutylamine .
Example Reaction :
Key Data :
Side Reactions and Byproducts
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Incomplete Alkylation : Residual thiol groups may persist without excess alkylating agent.
-
Over-Hydrolysis : Prolonged hydrolysis can degrade the quinazoline core.
Comparison with Similar Compounds
Substituent Impact on Activity
- Fluorine vs. Chlorine : The 2-fluorobenzylthio group in the target compound likely balances electronegativity and steric effects, whereas chlorine in compound 1146034-20-9 increases lipophilicity but may reduce metabolic stability.
- Isobutyl vs.
- Trifluoromethyl vs. Methoxy : Compound 33’s trifluoromethyl group enhances enzyme inhibition (e.g., soluble epoxide hydroxylase), while the methoxy group in the radioiodinated analog improves serum stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
